Non-Fused vs. Fused Topology: Conformational Flexibility and Binding Site Compatibility
The target compound possesses two rotatable bonds (triazole–thiadiazole C–N linkage and cyclopropyl–thiadiazole C–C bond), whereas the closest fused analog, 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C2), has zero rotatable bonds in the core scaffold [1]. The molecular weight of the target (193.23 g/mol) is also lower than that of the fused analog 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol (C2, MW ~225 g/mol), offering a 14% reduction in molecular weight. This flexibility-to-rigidity difference is critical when selecting screening compounds for targets requiring induced-fit binding or accommodating flexible pockets [1].
| Evidence Dimension | Topological flexibility (number of rotatable bonds in core scaffold) |
|---|---|
| Target Compound Data | 2 rotatable bonds (non-fused architecture); MW = 193.23 g/mol |
| Comparator Or Baseline | Fused analog 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C2): 0 rotatable bonds (fused, rigid); MW ~225 g/mol |
| Quantified Difference | Target compound has 2 additional rotatable bonds and 14% lower molecular weight than the fused comparator |
| Conditions | In silico structural comparison; conformer generation in standard drug design software (e.g., MOE, Schrödinger) |
Why This Matters
The flexibility difference dictates whether the compound can adopt binding conformations inaccessible to rigid fused analogs, directly impacting hit identification outcomes in flexible or cryptic binding sites.
- [1] PMC Article. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals and antibacterial activities. PMC, 2024. View Source
